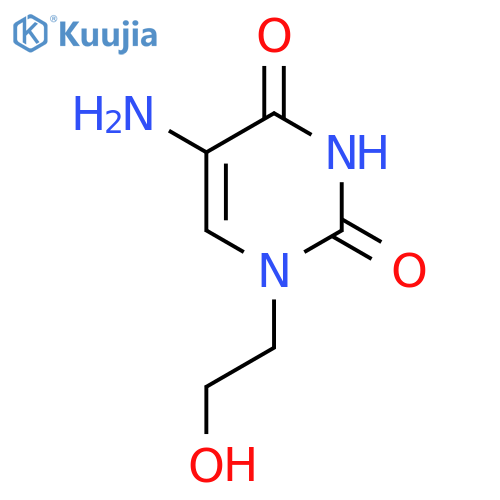

Cas no 1341866-15-6 (5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 5-amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- EN300-804137

- CS-0349303

- 1341866-15-6

- 5-Amino-1-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione

- AKOS013112014

- 5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

-

- インチ: 1S/C6H9N3O3/c7-4-3-9(1-2-10)6(12)8-5(4)11/h3,10H,1-2,7H2,(H,8,11,12)

- InChIKey: SMSQMEZZLPFGJQ-UHFFFAOYSA-N

- ほほえんだ: OCCN1C(NC(C(=C1)N)=O)=O

計算された属性

- せいみつぶんしりょう: 171.06439116g/mol

- どういたいしつりょう: 171.06439116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2

- トポロジー分子極性表面積: 95.7Ų

5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419973-100mg |

5-Amino-1-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione |

1341866-15-6 | 95% | 100mg |

¥24991.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419973-500mg |

5-Amino-1-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione |

1341866-15-6 | 95% | 500mg |

¥29352.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419973-250mg |

5-Amino-1-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione |

1341866-15-6 | 95% | 250mg |

¥28142.00 | 2024-08-09 | |

| Enamine | EN300-804137-0.5g |

5-amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1341866-15-6 | 95% | 0.5g |

$671.0 | 2024-05-21 | |

| Enamine | EN300-804137-0.25g |

5-amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1341866-15-6 | 95% | 0.25g |

$642.0 | 2024-05-21 | |

| Enamine | EN300-804137-0.05g |

5-amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1341866-15-6 | 95% | 0.05g |

$587.0 | 2024-05-21 | |

| Enamine | EN300-804137-10.0g |

5-amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1341866-15-6 | 95% | 10.0g |

$3007.0 | 2024-05-21 | |

| Enamine | EN300-804137-1.0g |

5-amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1341866-15-6 | 95% | 1.0g |

$699.0 | 2024-05-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419973-50mg |

5-Amino-1-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione |

1341866-15-6 | 95% | 50mg |

¥27540.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419973-1g |

5-Amino-1-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione |

1341866-15-6 | 95% | 1g |

¥30592.00 | 2024-08-09 |

5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報

Introduction to 5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1341866-15-6)

5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, with the CAS number 1341866-15-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule has garnered attention due to its structural versatility and potential applications in drug discovery and medicinal chemistry. The compound belongs to the tetrahydropyrimidine class, which is well-known for its role in the development of various therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.

The structural framework of 5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione consists of a pyrimidine core substituted with an amino group at the 5-position and a 2-hydroxyethyl side chain at the 1-position. The presence of two carbonyl groups at the 2- and 4-positions introduces reactivity that makes this compound a valuable intermediate in synthetic chemistry. This unique structural motif allows for further functionalization, enabling the design of novel derivatives with enhanced pharmacological properties.

In recent years, there has been a growing interest in tetrahydropyrimidine derivatives due to their biological activity and synthetic feasibility. Studies have demonstrated that modifications within this scaffold can significantly influence the pharmacokinetic and pharmacodynamic profiles of resulting compounds. The 5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione molecule serves as a versatile building block for exploring new chemical entities (NCEs) with potential therapeutic benefits.

One of the most compelling aspects of this compound is its potential role in antiviral research. The pyrimidine moiety is a common structural feature in nucleoside analogs, which are widely used to inhibit viral replication. For instance, derivatives of tetrahydropyrimidines have shown promise in targeting RNA viruses by mimicking natural nucleobases and interfering with viral polymerase enzymes. The 5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure provides a scaffold that can be modified to enhance binding affinity and selectivity against specific viral targets.

Furthermore, the compound's reactivity makes it an attractive candidate for developing kinase inhibitors. Protein kinases are critical enzymes involved in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with various diseases, particularly cancer. By leveraging the 5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione core, researchers can design molecules that selectively inhibit aberrant kinase signaling pathways. Recent advances in structure-based drug design have highlighted the importance of such heterocyclic scaffolds in creating high-affinity kinase inhibitors.

The synthesis of 5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring system. Subsequent functionalization steps introduce the amino and hydroxyethyl groups while ensuring regioselectivity. The formation of the dione groups at positions 2 and 4 requires careful optimization to avoid side reactions that could compromise yield and purity.

The compound's solubility and stability are also important considerations in its pharmaceutical application. Solubility plays a crucial role in drug formulation and bioavailability. Researchers have explored various strategies to enhance the solubility of tetrahydropyrimidine derivatives by introducing polar functional groups or employing prodrug approaches. The 5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure offers opportunities for such modifications without compromising its core pharmacophore.

In conclusion,5-Amino-1-(2-hydroxyethyl)-1,2,3,

1341866-15-6 (5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品

- 1805931-04-7(2,5-Dinitropyridin-4-amine)

- 1321716-66-8(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)

- 878433-23-9(2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride)

- 65171-68-8(Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate)

- 1383973-78-1(methyl 5-aminobicyclo3.2.1octane-1-carboxylate)

- 2757916-98-4([3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate)

- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)

- 2770359-47-0(6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)

- 85614-52-4(4-Hydroxy-2-oxo-1-pyrrolidineacetic Acid Methyl Ester)

- 203268-77-3(3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile)